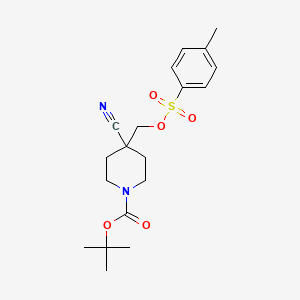![molecular formula C12H14O2 B1407508 [4-(Pent-1-yn-3-yloxy)phenyl]methanol CAS No. 1803595-04-1](/img/structure/B1407508.png)
[4-(Pent-1-yn-3-yloxy)phenyl]methanol
Vue d'ensemble
Description
[4-(Pent-1-yn-3-yloxy)phenyl]methanol: is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is known for its unique structure, which includes a phenyl ring substituted with a pent-1-yn-3-yloxy group and a methanol group. This compound is used in various scientific research applications due to its versatile chemical properties.
Analyse Biochimique
Biochemical Properties
[4-(Pent-1-yn-3-yloxy)phenyl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the biomolecules. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function. Threshold effects are often observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may enhance or inhibit specific enzymatic reactions, leading to changes in the concentration of key metabolites. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall function in cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pent-1-yn-3-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with pent-1-yn-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: [4-(Pent-1-yn-3-yloxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-(Pent-1-yn-3-yloxy)benzaldehyde or 4-(Pent-1-yn-3-yloxy)benzoic acid.
Reduction: Formation of 4-(Pent-1-yn-3-yloxy)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: [4-(Pent-1-yn-3-yloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the effects of phenyl and alkyne groups on biological systems. It may also serve as a building block for the synthesis of bioactive molecules .
Medicine: The compound’s structure can be modified to create derivatives with potential therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics .
Mécanisme D'action
The mechanism of action of [4-(Pent-1-yn-3-yloxy)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The phenyl ring and alkyne group can participate in various binding interactions, influencing the activity of target molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
[4-(Pent-1-yn-3-yloxy)benzaldehyde]: Similar structure but with an aldehyde group instead of a methanol group.
[4-(Pent-1-yn-3-yloxy)benzoic acid]: Similar structure but with a carboxylic acid group instead of a methanol group.
[4-(Pent-1-yn-3-yloxy)phenylmethane]: Similar structure but with a methane group instead of a methanol group.
Uniqueness: [4-(Pent-1-yn-3-yloxy)phenyl]methanol is unique due to the presence of both a phenyl ring and an alkyne group, which provide distinct chemical reactivity and potential for diverse applications. Its methanol group also allows for further functionalization, making it a versatile compound in various fields of research .
Propriétés
IUPAC Name |
(4-pent-1-yn-3-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h1,5-8,11,13H,4,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWORSBWWXCQBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)OC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


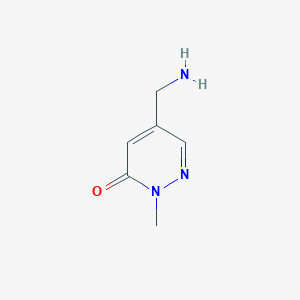
amine](/img/structure/B1407427.png)

![[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1407433.png)
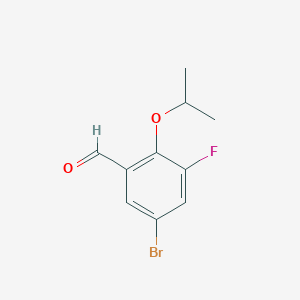
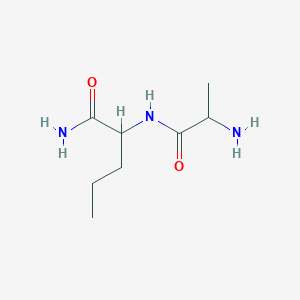
![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407439.png)
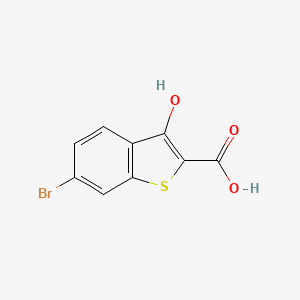

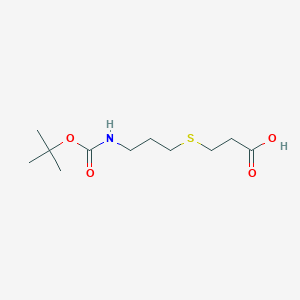
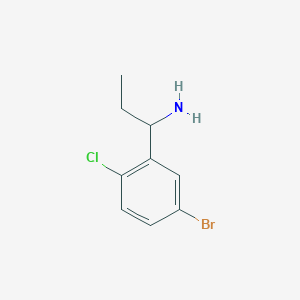
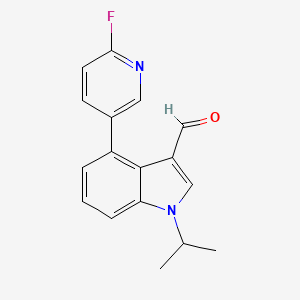
![8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407447.png)
